

# An In-depth Technical Guide on the Thermodynamic Properties of Ethynylcyclohexane

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## Compound of Interest

Compound Name: Ethynylcyclohexane

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## Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **ethynylcyclohexane** ( $C_8H_{12}$ ). **Ethynylcyclohexane** is a valuable intermediate in organic synthesis, and a thorough understanding of its thermodynamic characteristics is crucial for process design, safety analysis, and the development of novel therapeutics. This document compiles critically evaluated data for key thermodynamic parameters, including enthalpy, entropy, heat capacity, and Gibbs free energy of formation. Detailed, representative experimental protocols for the determination of these properties are presented, alongside a visualization of the experimental workflow. All quantitative data is summarized in structured tables for ease of reference and comparison.

## Introduction

**Ethynylcyclohexane**, also known as cyclohexylacetylene, is an organic compound featuring a cyclohexane ring substituted with an ethynyl group.<sup>[1]</sup> Its unique structural combination of a saturated cyclic system and a reactive triple bond makes it a versatile building block in various chemical syntheses.<sup>[1]</sup> The thermodynamic properties of **ethynylcyclohexane** are fundamental to understanding its stability, reactivity, and phase behavior, which are critical

considerations in chemical manufacturing, reaction engineering, and pharmaceutical development.

This guide aims to be a central resource for professionals requiring reliable thermodynamic data and experimental methodologies related to **ethynylcyclohexane**.

## Quantitative Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic data for **ethynylcyclohexane** in its liquid and ideal gas phases.<sup>[2]</sup>

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

| Property  | Phase     | Value (kJ/mol) | Temperature (K) |
|---|-----------|----------------|-----------------|
| Enthalpy of Formation ( $\Delta_f H^\circ$ )          | Liquid    | $-1.5 \pm 2.1$ | 298.15          |
| Enthalpy of Formation ( $\Delta_f H^\circ$ )          | Ideal Gas | $41.6 \pm 2.1$ | 298.15          |
| Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ ) | Ideal Gas | 209.8          | 298.15          |

Table 2: Molar Heat Capacity at Constant Pressure ( $C_p$ )

| Phase     | Temperature (K) | $C_p$ (J/mol·K) |
|-----------|-----------------|-----------------|
| Ideal Gas | 298.15          | 134.7           |
| Ideal Gas | 500             | 211.1           |
| Ideal Gas | 800             | 290.4           |
| Ideal Gas | 1000            | 329.8           |
| Liquid    | 298.15          | 205.1           |
| Liquid    | 400             | 240.2           |
| Liquid    | 500             | 285.4           |

Table 3: Molar Entropy ( $S^\circ$ )

| Phase     | Temperature (K) | $S^\circ$ (J/mol·K) |
|-----------|-----------------|---------------------|
| Ideal Gas | 298.15          | 358.9               |
| Ideal Gas | 500             | 439.8               |
| Ideal Gas | 800             | 557.1               |
| Ideal Gas | 1000            | 632.7               |
| Liquid    | 298.15          | 260.2               |
| Liquid    | 400             | 321.6               |
| Liquid    | 500             | 382.1               |

Table 4: Enthalpy of Vaporization ( $\Delta_{\text{vap}}H$ )

| Temperature (K)                | $\Delta_{\text{vap}}H$ (kJ/mol) |
|--------------------------------|---------------------------------|
| 298.15                         | 43.1                            |
| 350                            | 40.2                            |
| 400                            | 37.5                            |
| Normal Boiling Point (414.8 K) | 35.8                            |

Table 5: Physical Properties

| Property                    | Value                       |
|-----------------------------|-----------------------------|
| Molecular Weight            | 108.18 g/mol [3]            |
| Normal Boiling Point        | 414.8 K [2]                 |
| Density (liquid @ 298.15 K) | 834.1 kg/m <sup>3</sup> [2] |

## Experimental Protocols

While specific experimental protocols for the determination of the thermodynamic properties of **ethynylcyclohexane** are not readily available in the literature, this section provides detailed, representative methodologies for the key experimental techniques based on established practices for similar organic compounds.

## Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation is often derived from the enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Objective: To measure the heat of combustion of **ethynylcyclohexane** at constant volume.

Apparatus:

- Isoperibol bomb calorimeter
- Steel combustion bomb
- Pellet press
- Ignition unit
- High-precision digital thermometer ( $\pm 0.001$  K)
- Analytical balance ( $\pm 0.0001$  g)
- Oxygen cylinder with pressure regulator

Procedure:

- Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is accurately known.<sup>[4][5]</sup>
  - A pellet of approximately 1 g of benzoic acid is weighed and placed in the crucible inside the bomb.

- A 10 cm length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.
- 1 mL of deionized water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
- The bomb is sealed and purged with oxygen before being filled to a pressure of 30 atm.
- The bomb is submerged in a known mass of water in the calorimeter bucket.
- The initial temperature is recorded for a period to establish a baseline.
- The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.
- The heat capacity of the calorimeter is calculated from the known energy of combustion of benzoic acid and the measured temperature rise, after correcting for the heat of formation of nitric acid and the combustion of the fuse wire.<sup>[4]</sup>
- Sample Measurement:
  - A sample of liquid **ethynylcyclohexane** (approximately 0.8 g) is weighed in a gelatin capsule or a suitable container.
  - The procedure for calibration is repeated with the **ethynylcyclohexane** sample.
- Calculation:
  - The total heat released during the combustion of **ethynylcyclohexane** is calculated using the heat capacity of the calorimeter and the measured temperature change.
  - The energy of combustion at constant volume ( $\Delta_c U$ ) is determined after applying corrections.
  - The enthalpy of combustion at constant pressure ( $\Delta_c H^\circ$ ) is calculated from  $\Delta_c U$  using the ideal gas law to account for the change in the number of moles of gas in the reaction.

- The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is then calculated using Hess's Law, with the known standard enthalpies of formation of  $\text{CO}_2$  and  $\text{H}_2\text{O}$ .<sup>[6]</sup>

## Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids as a function of temperature.<sup>[7]</sup>

Objective: To measure the molar heat capacity of liquid **ethynylcyclohexane** over a range of temperatures.

Apparatus:

- Adiabatic calorimeter with a sample vessel
- Cryostat for temperature control
- Heater for energy input
- High-precision resistance thermometer
- Data acquisition system

Procedure:

- Sample Preparation: A known mass of high-purity **ethynylcyclohexane** is introduced into the sample vessel. The vessel is then sealed.
- Measurement:
  - The sample vessel and surrounding adiabatic shield are cooled to the starting temperature.
  - The system is allowed to reach thermal equilibrium.
  - A precisely measured amount of electrical energy is supplied to the heater in the sample vessel, causing a small increase in temperature (typically 1-5 K).

- The temperature of the adiabatic shield is controlled to match the temperature of the sample vessel throughout the heating period to minimize heat exchange with the surroundings.[8]
- The temperature of the sample is monitored until a new equilibrium is reached.
- Calculation:
  - The heat capacity of the sample and the vessel is calculated from the electrical energy input and the resulting temperature rise.
  - The heat capacity of the empty vessel (determined in a separate experiment) is subtracted to obtain the heat capacity of the **ethynylcyclohexane** sample.
  - The molar heat capacity is then calculated by dividing by the number of moles of the sample.
  - This process is repeated at successive temperatures to map out the heat capacity as a function of temperature.

## Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.[9] A common calorimetric method involves a vaporization calorimeter.

Objective: To measure the molar enthalpy of vaporization of **ethynylcyclohexane** at a specific temperature.

Apparatus:

- Vaporization calorimeter
- Thermostatic bath
- Power supply for the heater
- Flow meter for carrier gas (if applicable)

- Condenser and collection vessel

Procedure:

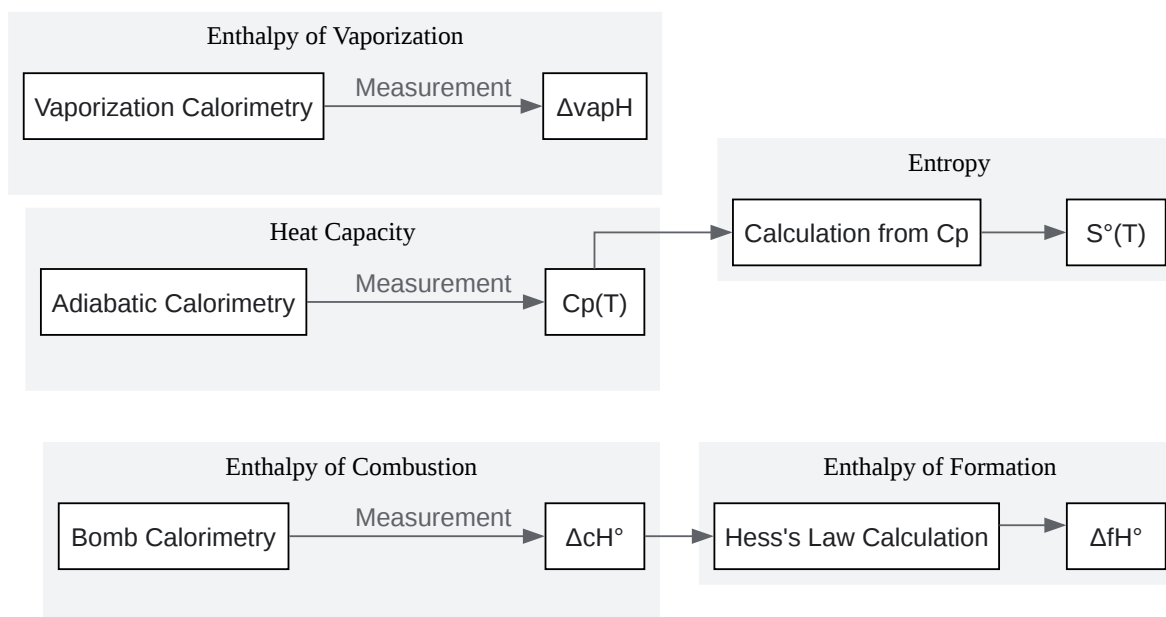
- Setup: A known mass of **ethynylcyclohexane** is placed in the vaporization chamber, which is maintained at a constant temperature by a thermostatic bath.
- Vaporization:
  - A constant power is supplied to a heater immersed in the liquid to induce vaporization at a steady rate.
  - Alternatively, an inert carrier gas can be passed through the liquid to facilitate vaporization.
  - The vapor is passed through a condenser, and the mass of the condensed liquid is measured over a specific time interval.
- Calculation:
  - The molar enthalpy of vaporization is calculated from the energy input (or the heat absorbed from the surroundings, which is compensated by the heater) and the number of moles of the substance vaporized.
  - Alternatively, using the Clausius-Clapeyron equation, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature.<sup>[10]</sup> Vapor pressure data can be obtained using a static or dynamic measurement apparatus.<sup>[11]</sup>

## Visualizations

### Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical flow of experiments to determine the key thermodynamic properties of **ethynylcyclohexane**.





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Caption: Experimental workflow for determining thermodynamic properties.

## Conclusion

This technical guide has presented a consolidated set of thermodynamic data for **ethynylcyclohexane**, essential for its application in research and industry. The provision of detailed, albeit generalized, experimental protocols offers valuable guidance for the laboratory determination of these properties. The structured presentation of data and the visual representation of the experimental workflow are intended to facilitate a deeper understanding and practical application of the thermodynamic principles governing **ethynylcyclohexane**.

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